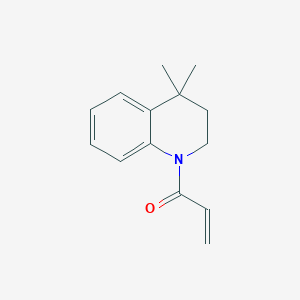
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an oxalamide derivative, which is a class of organic compounds containing an oxalamide group, which is a derivative of oxalic acid where both the carboxylic acid groups have been replaced by amide groups . It also contains a furan ring, a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a tosyl group (a derivative of toluene) and a chlorophenethyl group, which is a phenethyl group with a chlorine substitution .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The oxalamide group would contribute to the polarity of the molecule, while the aromatic furan ring could participate in pi-pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide groups in the oxalamide portion could undergo hydrolysis or condensation reactions . The furan ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar oxalamide groups and aromatic furan ring could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . They have been reported to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The compound could potentially have anticancer properties. Similar compounds have been found to exhibit antiproliferative activity against cancer cell lines . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising results against breast cancer cell lines .
Antimicrobial Activity
Compounds similar to the one have been found to have antimicrobial activity . They have shown promising results against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used as an antioxidant.
Antidiabetic Activity
Indole derivatives have also been reported to exhibit antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This suggests that the compound could potentially be used in the treatment of malaria.
Anticholinesterase Activity
Indole derivatives have been found to possess anticholinesterase activity . This suggests that the compound could potentially be used in the treatment of conditions such as Alzheimer’s disease.
Mécanisme D'action
Target of Action
Furan derivatives, which this compound is a part of, have been known to interact with various targets or receptors in the body .
Mode of Action
Furan derivatives are known to interact with their targets to show their potentiality to treat diseases or disorders .
Biochemical Pathways
Furan derivatives are known to act on various targets or receptors in the body, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known for their high therapeutic properties .
Action Environment
The switch from traditional resources such as crude oil to biomass for the manufacture of furan platform chemicals suggests that environmental factors may play a role in the production and use of these compounds .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDVFPJPMIHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

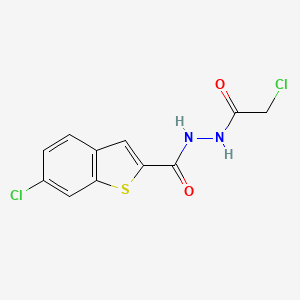
![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)
![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)
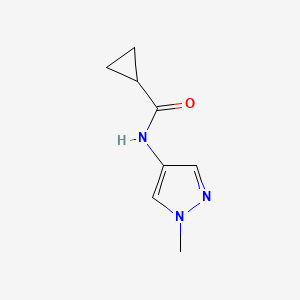
![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)
![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)
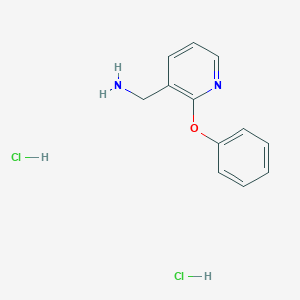
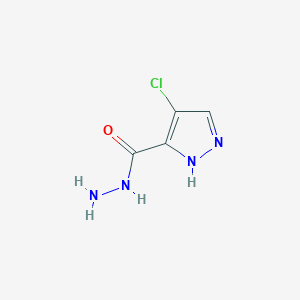
![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)
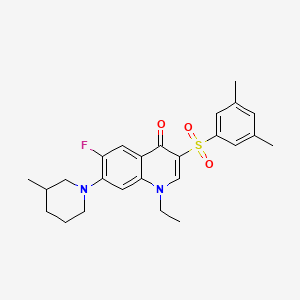
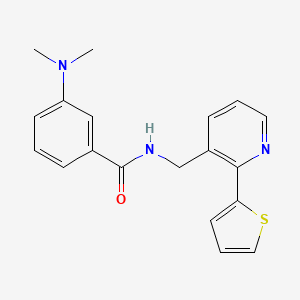
![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)
